tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate
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Overview
Description
tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate: is a chemical compound with the molecular formula C₉H₁₆F₃NO₃ and a molecular weight of 243.23 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a trifluorinated alcohol under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran, at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules .
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Comparison:
tert-butyl N-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate: Similar in structure but differs in the position of the hydroxyl group. This difference can lead to variations in reactivity and applications.
tert-butyl (4-bromobutyl)carbamate:
Uniqueness: tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects, making it valuable for specific applications in research and industry.
Biological Activity
Tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate is a compound with notable biological activities that have garnered attention in recent research. This article delves into its biological properties, synthesis, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 454170-50-4
- Molecular Formula : C₉H₁₆F₃NO₃
- Molecular Weight : 243.23 g/mol
The compound features a tert-butyl group linked to a carbamate functional group and a trifluorinated hydroxybutane moiety. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its biological activity compared to structurally similar compounds.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress in cellular models by scavenging free radicals.
- Neuroprotective Effects : In vitro studies suggest that it may protect astrocytes from amyloid-beta (Aβ) induced toxicity by reducing tumor necrosis factor-alpha (TNF-α) levels and free radicals. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease (AD) .
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as β-secretase and acetylcholinesterase, which are critical in the pathophysiology of AD. For instance, related compounds have shown IC₅₀ values indicating effective inhibition of these enzymes .
The proposed mechanisms through which this compound exerts its biological effects include:
- Reduction of Aβ Aggregation : The compound may inhibit the aggregation of amyloid-beta peptides, thereby preventing the formation of neurotoxic fibrils.
- Modulation of Inflammatory Responses : By downregulating pro-inflammatory cytokines like TNF-α, it potentially mitigates neuroinflammation associated with neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and differences among related compounds:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Tert-butyl (R)-(4-hydroxybutan-2-yl)carbamate | 167216-17-3 | 0.85 | Lacks trifluoromethyl group |
Tert-butyl (1-hydroxybutan-2-yl)carbamate | 142121-48-0 | 0.91 | No trifluorination |
(S)-tert-butyl (1-hydroxybutan-2-yl)carbamate | 397246-14-9 | 0.91 | Stereoisomeric variant |
Tert-butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate | 145166-06-9 | 0.94 | Different cyclic structure |
Tert-butyl (1-cyclohexyl-2-hydroxyethyl)carbamate | 188348-00-7 | 0.98 | Contains cyclohexane ring |
This comparison highlights the unique trifluoromethyl group in this compound that may enhance its lipophilicity and biological activity.
Case Studies
Several studies have investigated the effects of similar compounds on cellular models:
- Neuroprotection in AD Models : A study demonstrated that a related compound exhibited a protective effect on astrocytes against Aβ-induced cell death by inhibiting inflammatory pathways and oxidative stress .
- Inhibition of Enzymatic Activity : Research has shown that compounds structurally related to this compound can effectively inhibit β-secretase and acetylcholinesterase in vitro, suggesting potential therapeutic applications for cognitive disorders .
Properties
Molecular Formula |
C9H16F3NO3 |
---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate |
InChI |
InChI=1S/C9H16F3NO3/c1-5(6(14)9(10,11)12)13-7(15)16-8(2,3)4/h5-6,14H,1-4H3,(H,13,15) |
InChI Key |
HIVJJBUFQGEXBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(F)(F)F)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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